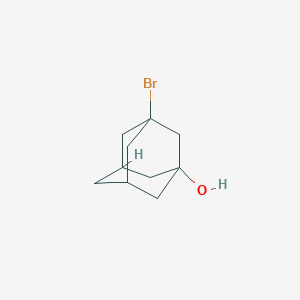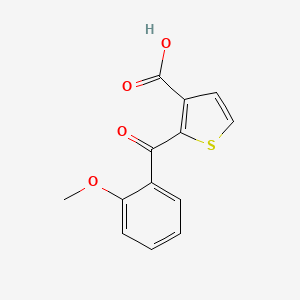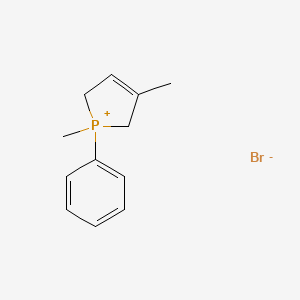
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide is an organophosphorus compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phospholium core with methyl and phenyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide typically involves the reaction of a phosphine with an alkyl halide under controlled conditions. One common method includes the reaction of triphenylphosphine with methyl iodide, followed by the introduction of a phenyl group through a Grignard reaction. The resulting intermediate is then treated with bromine to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of automated systems allows for the efficient handling of reagents and the monitoring of reaction parameters, ensuring consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to yield phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phospholium salts, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals.
Industry: It is utilized in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism by which 1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The phospholium core can interact with various molecular targets, facilitating the formation or breaking of chemical bonds. This reactivity is harnessed in synthetic applications to create complex molecules and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another organophosphorus compound used in organic synthesis.
Tetramethylphosphonium bromide: A related phosphonium salt with different substituents.
Phenylphosphine: A simpler phosphine with a phenyl group.
Uniqueness
1,3-Dimethyl-1-phenyl-2,5-dihydro-1H-phosphol-1-ium bromide is unique due to its specific combination of methyl and phenyl groups attached to the phospholium core. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and materials science.
Eigenschaften
Molekularformel |
C12H16BrP |
|---|---|
Molekulargewicht |
271.13 g/mol |
IUPAC-Name |
1,3-dimethyl-1-phenyl-2,5-dihydrophosphol-1-ium;bromide |
InChI |
InChI=1S/C12H16P.BrH/c1-11-8-9-13(2,10-11)12-6-4-3-5-7-12;/h3-8H,9-10H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
FZBLZQMYUBFZNX-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC[P+](C1)(C)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


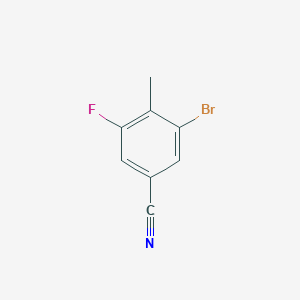

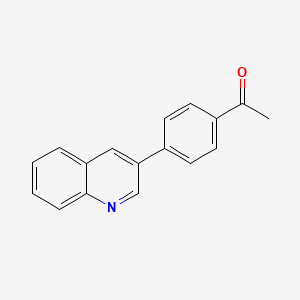



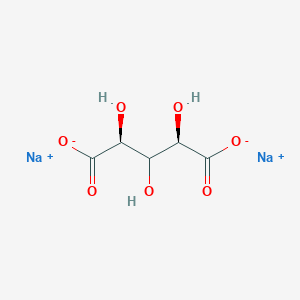
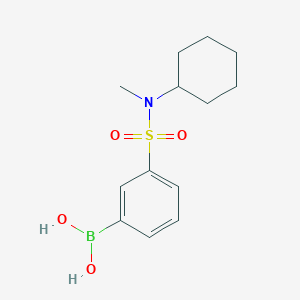
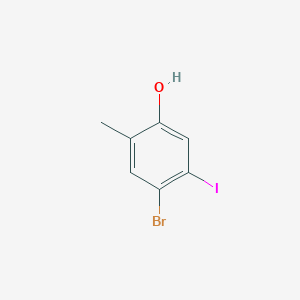

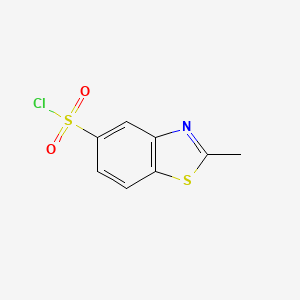
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)
